2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
Overview
Description
“2-Hydroxy-2-(4-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “2-Hydroxy-3-(4-methoxyphenyl)propanoic acid”, “2-Hydroxy-4’-methoxyphloretic acid”, and “3-(p-methoxyphenyl)lactic acid” among others .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-2-(4-methoxyphenyl)propanoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 196.200 Da and the monoisotopic mass is 196.073563 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 381.2±32.0 °C at 760 mmHg, and a flash point of 153.2±18.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The compound’s polar surface area is 67 Å2 .Scientific Research Applications
- Application : Researchers have explored its potential as an antioxidant, which could be valuable in combating oxidative stress-related diseases and protecting cells from damage caused by free radicals .
- Application : Scientists can use it to detect even relatively small amounts of coffee intake in biological samples. Monitoring coffee consumption is relevant for health studies and dietary assessments .
- Application : PGE₂ plays a role in inflammation and pain. By inhibiting its production, this compound may have therapeutic potential in managing inflammatory conditions .
- Application : Understanding its metabolic pathways can provide insights into caffeine metabolism and its impact on health and drug interactions .
- Application : Scientists explore its potential as a lead compound for designing novel drugs targeting specific pathways or receptors .
- Application : Researchers investigate its presence in plant extracts and its potential biological activities. It contributes to our understanding of natural product chemistry and plant-based medicine .
Antioxidant Activity
Biomarker for Coffee Consumption
Inhibition of Prostaglandin E₂ Production
Metabolism Studies
Pharmaceutical Development
Natural Product Chemistry
Mechanism of Action
Target of Action
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (hmpa), has been found to interact with the gpr41 receptor .
Mode of Action
Hmpa has been shown to suppress camp levels in a dose-dependent manner in cells expressing the mouse gpr41 receptor
Biochemical Pathways
Hmpa has been shown to improve hepatic lipid metabolism via the gpr41 receptor . This suggests that 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid may also influence lipid metabolism, but more research is needed to confirm this.
Result of Action
Hmpa has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . This suggests that 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid may have similar effects, but more research is needed to confirm this.
properties
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-3-5-8(14-2)6-4-7/h3-6,13H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYBYUIBZZEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(4-methoxyphenyl)propanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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